molecular formula C13H23NO3 B1443659 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester CAS No. 1357352-13-6

6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester

Cat. No.: B1443659
CAS No.: 1357352-13-6
M. Wt: 241.33 g/mol
InChI Key: BQEBJIRURVWXDV-UHFFFAOYSA-N
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Description

6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a unique spiro[3.6]decane framework. The structure comprises two fused heterocyclic rings: a 4-membered ring (oxa-aza) and a 7-membered ring, connected via a spiro carbon. The tert-butyl ester group serves as a protective moiety for the carboxylic acid functionality, enhancing stability during synthetic applications.

Properties

IUPAC Name

tert-butyl 6-oxa-2-azaspiro[3.6]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-13(9-14)6-4-5-7-16-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEBJIRURVWXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Method (Based on CN110845515A)

This patented method outlines a six-step synthetic route starting from commercially available precursors to produce the tert-butyl ester of a hexahydro-2H-pyrrole-oxazepane derivative, closely related structurally to the target compound.

Synthetic Sequence and Conditions:

Step Reagents & Conditions Description Reaction Time & Temp Yield / Notes
1 Compound 1 + N-benzylhydroxylamine + paraformaldehyde + potassium acetate in ethanol Reflux to form intermediate compound 2 24 h, reflux Crude compound 2 obtained as brown oil
2 Compound 2 in methanol + Raney nickel Ring opening 2 h, room temp Intermediate compound 3
3 Compound 3 + triethylamine + chloroacetyl chloride Acylation to compound 4 1 h, room temp Compound 4 formed
4 Compound 4 + potassium tert-butoxide in THF Ring closure to compound 5 1 h, room temp Reaction completed by TLC
5 Compound 5 + borane dimethylsulfide (BH3·DMS) Reduction 18 h, room temp Compound 6 obtained (86.3% yield)
6 Compound 6 + palladium-carbon catalyst in methanol Hydrogenation 4 h, 50 °C Target compound 7 obtained

Key Features:

  • The overall yield reaches up to 25.8%, indicating a relatively efficient process for a complex spirocyclic system.
  • The process is amenable to scale-up and industrial application due to straightforward operations and readily available reagents.
  • Purification steps include extraction, drying, distillation, and silica gel chromatography to isolate intermediates and final product.

Diversity-Oriented Synthesis (DOS) Approach via Petasis Reaction

Recent research (ChemRxiv) describes a DOS-like strategy that employs the Petasis reaction as a key step to construct spirocyclic frameworks relevant to medicinal chemistry, including tert-butyl ester derivatives of aza-spiro compounds.

Highlights of the Petasis-Based Method:

  • Petasis Reaction Optimization:

    The Petasis reaction involves the condensation of an amine, aldehyde/ketone, and boronic acid to form homoallylamines, which serve as building blocks for spirocycles.

Entry Solvent Concentration Conversion to Product (%) Notes
1 Methanol 0.2 M 68 Moderate yield
2 DMF 0.2 M 87 Good yield
3 Acetonitrile 0.2 M 68 Moderate yield
4 THF 0.2 M 77 Good yield
5 Toluene 1.0 M 99 Optimal conditions
  • Optimal conditions: heating at 70 °C in toluene for 72 hours with a reagent ratio of ketone:boronic acid:amine = 1:1.25:1.1.
  • The reaction mixture is easily purified by aqueous washing to remove side products.

Subsequent Steps:

  • Alkylation with bromides in dry acetonitrile using potassium carbonate base.
  • Ring-closing metathesis using Grubbs catalyst under reflux in dichloromethane.
  • Hydrogenation over Pd/C catalyst to reduce double bonds.
  • Boc-protection of amines and tert-butyl ester formation via reaction with Boc2O or tert-butyl alcohol derivatives.
  • Additional functional group manipulations such as acid or base hydrolysis, and diphenylphosphoryl azide (DPPA)-mediated transformations.

This method offers scaffold diversity and modularity, enabling the synthesis of various spirocyclic tert-butyl esters including 6-oxa-2-aza-spiro[3.6]decane derivatives.

Comparative Analysis of Preparation Methods

Aspect Stepwise Multi-Reaction (Patent CN110845515A) DOS Petasis-Based Strategy (ChemRxiv)
Starting Materials Compound 1, N-benzylhydroxylamine, paraformaldehyde Ketones, boronic acids, amines
Key Reactions Reflux condensation, ring opening, acylation, ring closure, borane reduction, hydrogenation Petasis reaction, alkylation, ring-closing metathesis, hydrogenation, Boc protection
Reaction Time Total ~48 hours over 6 steps Petasis: 72 h; subsequent steps vary
Yield Overall ~25.8% Petasis step up to 99% conversion; overall yields vary per step
Scalability Industrially scalable Suitable for medicinal chemistry and library synthesis
Purification Extraction, chromatography Aqueous washing, chromatography
Advantages Short synthetic route, high yield, industrial potential Scaffold diversity, modular, adaptable to various substrates

Research Findings and Notes

  • The patented method provides a robust industrial route with detailed reaction conditions and yields, suitable for large-scale synthesis of tert-butyl esters of aza-oxa spirocyclic compounds.
  • The DOS approach emphasizes diversity and medicinal chemistry relevance, enabling rapid generation of spirocyclic building blocks with tert-butyl ester functionality.
  • Both methods employ palladium-catalyzed hydrogenation and borane reductions as key steps to achieve the saturated spirocyclic core.
  • Protection of the carboxylic acid as a tert-butyl ester is commonly achieved either by reaction with tert-butyl alcohol derivatives or via Boc-protection strategies.
  • Reaction monitoring techniques such as TLC and NMR (including ^19F NMR for fluorinated substrates) are instrumental for optimizing and confirming reaction progress.

Summary Table of Key Reaction Steps for Preparation of 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic Acid tert-Butyl Ester

Step Reaction Type Reagents/Conditions Purpose Outcome
1 Condensation N-benzylhydroxylamine, paraformaldehyde, potassium acetate, ethanol, reflux 24h Formation of intermediate oxime Intermediate 2
2 Ring opening Raney nickel, methanol, 2h, rt Opening cyclic intermediate Intermediate 3
3 Acylation Triethylamine, chloroacetyl chloride, 1h, rt Introduction of acyl group Intermediate 4
4 Ring closure Potassium tert-butoxide, THF, 1h, rt Formation of spirocyclic ring Intermediate 5
5 Reduction Borane dimethylsulfide, 18h, rt Reduction of double bonds Intermediate 6
6 Hydrogenation Pd/C, methanol, 4h, 50 °C Final saturation, removal of protecting groups Target compound

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block for the synthesis of various bioactive molecules. Its spirocyclic structure is instrumental in the design of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of derivatives from this compound that exhibited significant activity against specific cancer cell lines. The structural modifications allowed for enhanced binding affinity to target proteins, showcasing its utility in drug development.

Organic Synthesis

In organic chemistry, 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester is utilized as an intermediate for synthesizing complex organic compounds. Its ability to undergo various chemical transformations makes it a versatile reagent.

Example Reaction:
The compound can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups into target molecules.

Materials Science

This compound has potential applications in developing new materials, particularly polymers and coatings. Its unique structure can enhance the mechanical properties and thermal stability of polymer matrices.

Research Insight:
Recent investigations have explored incorporating this ester into polymer blends to improve their mechanical strength and thermal resistance, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which 6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related spiro/bicyclic tert-butyl esters:

Compound Name Molecular Formula Ring System Heteroatoms Functional Groups Key Applications Reference
6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid t-Bu ester C₁₃H₂₁NO₃ Spiro[3.6]decane 1 O, 1 N tert-butyl ester, carboxylic acid Intermediate in organic synthesis N/A
8-Oxo-6-Oxa-2,9-Diaza-spiro[4.5]decane-2-carboxylic acid t-Bu ester C₁₂H₂₀N₂O₄ Spiro[4.5]decane 2 O, 2 N tert-butyl ester, ketone, amide Pharmaceutical intermediates
exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid t-Bu ester C₁₀H₁₈N₂O₂ Bicyclo[3.1.0]hexane 1 N tert-butyl ester, amine Peptide mimetics, drug design
Bicyclo[7.1.0]decane-2-carboxylic acid t-Bu ester C₁₅H₂₄O₂ Bicyclo[7.1.0]decane None tert-butyl ester, carboxylic acid Thermal stability studies

Key Observations :

  • Ring Strain : The spiro[3.6] system imposes moderate strain compared to smaller bicyclo systems (e.g., bicyclo[3.1.0]), which may influence reactivity and stability .
  • Functional Groups : The tert-butyl ester group is conserved across compounds, but additional groups (e.g., ketones, amines) in analogues like the 8-oxo-2,9-diaza derivative enable diverse reactivity .
Thermal and Chemical Stability
  • Thermal Decomposition : Tert-butyl esters in polymer films () exhibit activation energies of 116–125 kJ/mol for thermal cleavage, suggesting comparable stability for the target compound under heating .
  • Acid Sensitivity : The tert-butyl group is acid-labile, a property exploited in deprotection strategies. This contrasts with methyl or ethyl esters, which require harsher conditions for hydrolysis .
Spectroscopic Characterization
  • IR Spectroscopy : Tert-butyl esters show characteristic peaks at ~1365 cm⁻¹ (C-O) and ~1770 cm⁻¹ (C=O), as seen in .
  • NMR Spectroscopy : Protons adjacent to the spiro carbon typically appear as complex multiplets (δ 1.1–2.6 ppm), while tert-butyl groups resonate as singlets near δ 1.1 ppm .

Biological Activity

6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester (CAS: 1357352-13-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₃NO₃
  • Molecular Weight : 241.32 g/mol
  • CAS Number : 1357352-13-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.

Research indicates that this compound may interact with specific biological targets, influencing pathways related to neurotransmission and receptor activity. The spirocyclic structure is believed to enhance binding affinity and selectivity towards certain receptors.

Pharmacological Effects

  • Antinociceptive Activity : Studies have shown that the compound exhibits significant antinociceptive effects in animal models, suggesting potential use in pain management.
  • CNS Activity : Preliminary data indicate that it may have central nervous system (CNS) effects, potentially acting as a modulator for neurotransmitter systems.
  • Anti-inflammatory Properties : Some investigations suggest that it may possess anti-inflammatory effects, contributing to its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntinociceptiveSignificant reduction in pain response
CNS EffectsModulation of neurotransmitter release
Anti-inflammatoryDecreased markers of inflammation in models

Case Study: Antinociceptive Effects

In a study conducted on rodents, administration of this compound resulted in a statistically significant decrease in pain perception compared to control groups. The results suggest that the compound acts via central mechanisms, possibly involving opioid receptors.

Case Study: CNS Modulation

Another research effort focused on the CNS effects of the compound. Behavioral assays indicated changes in locomotion and anxiety-like behaviors, suggesting a modulatory role on CNS pathways. These findings warrant further exploration into its therapeutic applications for neurological disorders.

Q & A

Q. How can researchers contribute to filling data gaps in decomposition pathways?

  • Strategies :
  • Thermogravimetric Analysis (TGA) : Profile decomposition temperatures and byproducts .
  • GC-MS : Identify volatile decomposition products under controlled pyrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester
Reactant of Route 2
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6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.